4-{[1-(Methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound identified through high-throughput screening efforts in the search for Calcitonin gene-related peptide (CGRP) receptor antagonists. [] CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches. []
This compound served as a key intermediate in the development of BIBN4096 (also known as olcegepant), a potent and selective CGRP receptor antagonist investigated for its therapeutic potential in treating migraine headaches. [] While 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone itself was not developed into a marketed drug, its discovery and subsequent optimization led to a significant advancement in understanding CGRP receptor pharmacology and migraine treatment strategies.
While not developed into a marketed drug, 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone served as a critical starting point in the development of potent and selective CGRP receptor antagonists for treating migraine headaches. [] Its discovery highlighted the potential of targeting CGRP receptors for migraine therapy and paved the way for further research in this field.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1